molecular formula C25H25N3O3 B2922274 N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286707-20-7

N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2922274
CAS No.: 1286707-20-7
M. Wt: 415.493
InChI Key: IWYGDKXJSSNNFH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. Compounds based on the pyrrolo[2,3-c]pyridine core, such as this one, are frequently investigated for their potential as kinase inhibitors due to their ability to fit into the ATP-binding pockets of various enzymes . The structural features of this molecule—including the acetamide linker and the specific substitution patterns on the phenyl rings—are carefully designed to modulate its selectivity and binding affinity towards specific protein targets. Researchers may utilize this compound as a key chemical probe in hit-to-lead optimization campaigns, particularly in oncology and inflammatory disease research. Its molecular weight is calculated to be 427.5 g/mol, based on its molecular formula, which is consistent with the class of compounds to which it belongs . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary risk assessments prior to handling.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-17-8-9-22(31-3)21(14-17)26-23(29)16-28-13-11-19-10-12-27(24(19)25(28)30)15-20-7-5-4-6-18(20)2/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGDKXJSSNNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core and the subsequent attachment of the methoxy and methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

a) Pyrrolo[2,3-c]pyridine Derivatives

  • Compound A: 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 1286711-62-3, MW 387.4 g/mol, C23H21N3O3) Key Differences: Lacks the 5-methyl group on the methoxyphenyl ring compared to the target compound.

b) Pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound B: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (MW ~400 g/mol, estimated) Key Differences: Pyrimidine core replaces pyridine, introducing an additional nitrogen atom. A methylthio group and cyclopentyl substituent are present. The methylthio group may confer metabolic instability compared to acetamide linkages.

Substituent Modifications

a) Benzyl vs. Fluorobenzyl Groups

  • Compound C : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide (MW 455.6 g/mol, C23H29N5O3S)
    • Key Differences : Fluorobenzyl substituent and pyrazolo-pyrimidine core.
    • Implications : The electron-withdrawing fluorine atom enhances metabolic stability and lipophilicity compared to the 2-methylphenyl group in the target compound.

b) Methoxyphenyl vs. Dichlorophenyl Groups

  • Compound D: (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778) Key Differences: Dichlorophenyl group and dimethylacetamide substituent. Implications: Chlorine atoms improve binding affinity to hydrophobic pockets in enzymes (e.g., DPP4). The dimethylacetamide may reduce clearance rates compared to the methoxyphenyl group.

Physicochemical and Pharmacokinetic Profiles

Compound Core Structure Molecular Weight (g/mol) Key Substituents Synthetic Route
Target Compound Pyrrolo[2,3-c]pyridine ~400 (estimated) 2-Methoxy-5-methylphenyl, 2-methylbenzyl Multi-step synthesis
Compound A Pyrrolo[2,3-c]pyridine 387.4 2-Methoxyphenyl, benzyl Not specified
Compound B Pyrrolo[2,3-d]pyrimidine ~400 Cyclopentyl, methylthio One-pot synthesis
Compound C Pyrazolo[4,3-d]pyrimidine 455.6 4-Fluorobenzyl, furylmethyl Multi-step synthesis

Structure-Activity Relationship (SAR) Trends

Core Heterocycles : Pyrrolo[2,3-c]pyridine derivatives exhibit balanced lipophilicity and solubility, while pyrimidine-based cores (e.g., pyrrolo[2,3-d]pyrimidine) increase polarity but may reduce membrane permeability .

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce metabolic stability .
  • Halogenated Aromatics (e.g., 4-fluorobenzyl) : Improve binding affinity and stability via hydrophobic and electronic effects .

Linker Modifications : Acetamide linkages (as in the target compound) are less prone to oxidation than thioether groups (e.g., Compound C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the pyrrolo[2,3-c]pyridine core. For example, a nucleophilic substitution reaction can introduce the 2-methylbenzyl group at the pyrrolidine nitrogen, followed by coupling with the acetamide moiety via amidation. Ethanol and piperidine are common solvents/catalysts for such reactions under controlled temperatures (0–5°C) to optimize regioselectivity . Characterization via 1^1H NMR (400 MHz, DMSO-d6d_6) and IR spectroscopy is critical to confirm intermediate structures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1^1H NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) for the methoxyphenyl and methylphenyl groups, and the acetamide NH proton (δ ~11.9 ppm) .
  • IR : Detect carbonyl stretches (C=O at ~1624–1720 cm1^{-1}) from the acetamide and pyrrolidinone moieties .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed M+^+) to validate purity and structural integrity .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays :

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity measurement).
  • Cell viability : Use MTT or resazurin assays on cancer cell lines to evaluate cytotoxicity .
  • Dose-response curves : Establish IC50_{50} values for potency analysis.

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for analogs of this compound?

  • Methodological Answer :

  • Orthogonal validation : Cross-verify biological activity using alternative assays (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts.
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, metabolic stability) that may mask SAR trends .
  • Crystallography : Resolve co-crystal structures of the compound with target proteins to clarify binding modes .

Q. What strategies are effective for optimizing reaction yields in the synthesis of complex pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) .
  • Flow chemistry : Enhance reproducibility and scalability by controlling residence time and mixing efficiency .
  • Heuristic algorithms : Implement Bayesian optimization to predict high-yield conditions with minimal experimental iterations .

Q. How can computational methods aid in predicting the metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., methoxy groups prone to demethylation).
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation pathways.
  • ADMET prediction tools : Use software like SwissADME to estimate permeability and metabolic half-life .

Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments for chiral intermediates?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra.
  • NOESY NMR : Detect through-space correlations to assign substituent orientations .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed logs : Record exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
  • Batch tracking : Assign unique identifiers to intermediates and document storage conditions (e.g., -20°C under argon).
  • Open data : Share raw NMR/HRMS files in repositories like Zenodo for peer validation .

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